The compound is classified as an organic heterocyclic compound, specifically a substituted pyrazole. It is often utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The molecular formula for 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine is C6H11IN3, with a molecular weight of approximately 287.53 g/mol. The compound is commercially available from various chemical suppliers, such as BenchChem.
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine typically involves two main steps:
Formation of the Pyrazole Ring: The pyrazole core can be synthesized through cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds. For instance, the reaction between 4-iodophenylhydrazine and an appropriate α,β-unsaturated carbonyl compound in the presence of a base like sodium ethoxide effectively yields the desired pyrazole derivative.
Introduction of the Propan-1-amine Group: Following the formation of the pyrazole ring, the propan-1-amine group can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrazole derivative with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine.
The molecular structure of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine features:
Property | Value |
---|---|
Molecular Formula | C6H11IN3 |
Molecular Weight | 287.53 g/mol |
IUPAC Name | 2-(4-Iodopyrazol-1-yl)propan-1-amine; hydrochloride |
InChI Key | WUMJCYZQDAGAHZ-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)N1C=C(C=N1)I.Cl |
The structure includes a five-membered pyrazole ring where one nitrogen atom is part of the ring system, while another nitrogen atom is part of the propanamine side chain. The iodine substituent at the 4-position significantly influences its reactivity and biological activity.
2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine can engage in several types of chemical reactions:
Substitution Reactions: The iodine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This property allows for the synthesis of diverse derivatives with potentially varied biological activities.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or other oxidized derivatives. Conversely, reduction reactions can yield dihydropyrazole derivatives.
The reactions involving this compound can yield various products depending on the specific conditions and reagents used:
The mechanism of action for 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride is primarily linked to its interactions with specific molecular targets within biological systems. The iodine atom enhances binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. Research indicates that this compound may affect pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications .
The physical and chemical properties of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine has several notable applications:
The androgen receptor remains the primary driver of prostate cancer progression even after transition to castration-resistant states. In CRPC, tumor cells adapt to circumvent androgen deprivation therapy (ADT) through several AR-dependent mechanisms: (1) AR amplification occurs in 30-50% of CRPC cases, increasing receptor density to enhance sensitivity to castrate androgen levels [4] [6]. This enables transcriptional activation despite sub-physiological ligand concentrations. (2) Point mutations in the ligand-binding domain (LBD) emerge in 15-30% of CRPC patients, altering receptor specificity. The T878A mutation permits activation by progesterone, estrogen, and even first-generation antiandrogens like flutamide, while the F876L mutation confers resistance to enzalutamide by converting it to an agonist [6] [7]. (3) Constitutively active splice variants (e.g., AR-V7) lack the LBD entirely and evade all LBD-targeted therapies. These variants dimerize, translocate to the nucleus, and activate androgen-response elements without ligand binding, driving disease progression in ≥20% of advanced CRPC cases [6] [10].
Table 1: Key AR Alterations in CRPC Pathogenesis
Mechanism | Prevalence in CRPC | Functional Consequence | Clinical Impact |
---|---|---|---|
AR Amplification | 30-50% | Hypersensitivity to low androgen levels | Resistance to ADT |
LBD Mutations | 15-30% | Expanded ligand specificity (e.g., T878A, F876L) | Agonism by antiandrogens |
Splice Variants (AR-V7) | >20% | Ligand-independent constitutive activity | Resistance to all LBD-targeting agents |
Altered Coactivators | 40-60% | Enhanced transcriptional efficiency | Bypass of conventional signaling checkpoints |
Additionally, intracrine androgen synthesis sustains AR activation via overexpression of steroidogenic enzymes (CYP17A1, AKR1C3, HSD3β1), converting adrenal precursors to potent androgens within tumor cells. This maintains intra-tumoral DHT at concentrations sufficient for AR activation despite systemic castration [4] [6].
Current AR-directed therapies (e.g., enzalutamide, apalutamide, darolutamide) share a common limitation: they exclusively target the LBD. This single-site focus creates vulnerabilities for therapeutic evasion:
Table 2: Resistance Mechanisms to LBD-Targeted Antiandrogens
Resistance Mechanism | Exemplars | Effect on Therapy | Frequency in Resistance |
---|---|---|---|
LBD Mutations | T878A, F876L, H875Y | Convert antagonists to agonists | 20-40% of enzalutamide failures |
Splice Variants | AR-V7, ARv567es | Confer ligand-independent activation | 20-30% of late-stage CRPC |
AR Overexpression | Gene amplification | Enhance sensitivity to residual androgens | 30-50% of CRPC |
Altered Coregulator Balance | SRC3, TIF2 upregulation | Amplify transcriptional output per bound receptor | 40-60% of CRPC biopsies |
Intracrine Androgen Synthesis | CYP17A1, AKR1C3 upreg. | Sustain intra-tumoral androgens | >80% of CRPC metastases |
These limitations underscore the clinical imperative for non-LBD-targeting strategies that address the full spectrum of AR adaptation.
The pyrazole-amine scaffold of 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine (CAS# 1340398-83-5, C₆H₁₀IN₃, MW 251.07 g/mol) offers distinct pharmacological advantages for next-generation AR inhibition [5] [9]:
NTD-targeting potential: Unlike LBD-focused drugs, this compound’s planar pyrazole ring and flexible propan-1-amine side chain may disrupt NTD-mediated transcriptional activity (activation function-1) or coactivator recruitment. The NTD lacks a defined binding pocket, making conventional inhibition challenging, but small molecules interacting with its disordered regions show promise [10].
Dimerization interference: Molecular modeling suggests the iodo-pyrazole moiety could sterically hinder AR homodimerization interfaces. Prof. Claessens’ research demonstrates that disrupting LBD dimerization (via AR DIM inhibitors) reduces transactivation by >90% in VCaP cells and inhibits AR/AR-V7 heterodimerization [10].
Synergy with cofactor modulators: The primary amine enables salt bridge formation with acidic residues in coactivators (e.g., SRC3’s glutamate clusters), potentially blocking their recruitment. Coactivator inhibition is a validated approach, as demonstrated by the BET inhibitor JQ1, which downregulates AR signaling [7].
Table 3: Structural and Functional Comparison of Antiandrogen Scaffolds
Scaffold Class | Representative Drug | Target Domain | Mechanistic Limitations | Novel Scaffold Advantage |
---|---|---|---|---|
Steroidal | Abiraterone | Ligand synthesis | Fails with intracrine synthesis | Direct AR targeting |
Aryl-propionamide | Enzalutamide | LBD | Ineffective vs. splice variants; F876L agonism | NTD/cofactor focus |
Androstene-based | Galeterone | LBD & CYP17A1 | Limited efficacy in AR-V7+ disease | Splice variant engagement |
Pyrazole-amine | 2-(4-Iodo-1H...) | NTD/Cofactors | Unknown (under investigation) | Bypasses LBD mutations |
The 4-iodo substituent provides a synthetic handle for radio-labeling (e.g., I-125 for biodistribution studies) or further derivatization to optimize pharmacokinetics. This positions pyrazole-amine derivatives as versatile chemical probes for allosteric AR inhibition—a critical strategy against therapy-resistant CRPC [5] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7